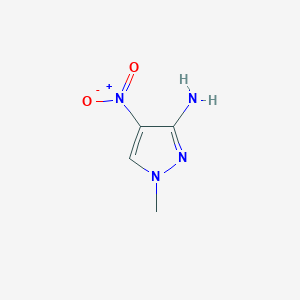

3-Amino-1-methyl-4-nitropyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-1-methyl-4-nitropyrazole” is a chemical compound with the molecular formula C4H6N4O2 . It is a type of nitrogen heterocyclic compound . This compound has been used as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “this compound” involves a nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation . The final product is obtained with a high yield and purity . There are also other synthesis methods reported, including the use of 1-Nitropyrazole as raw material, then 4-nitropyrazole is obtained by rearrangement in sulfuric acid .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a high ring tension, and it contains nitrogen-nitrogen bonds and carbon-nitrogen bonds with high bond energy . The molecular weight is 142.116 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically fast and highly exothermic . The nitration of aromatic compounds is acid-catalyzed and it involves an electrophilic substitution where the nitronium ion (NO2+) acts as the reactive species .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a high energy, high density, low sensitivity, and good thermal stability . The molecular weight is 142.116 Da .科学的研究の応用

Corrosion Inhibition : Heterocyclic diazoles, including 4-nitropyrazole, have been investigated for their role as corrosion inhibitors for iron in acidic environments. These compounds increase charge-transfer resistance, suggesting their potential in protecting metals from corrosion (Babić-Samardžija et al., 2005).

Pesticide Analysis : The compound 3-amino-1,2,4-triazole, closely related to 3-Amino-1-methyl-4-nitropyrazole, is a widely used pesticide. A method for its determination in environmental waters has been developed, highlighting its relevance in environmental monitoring (Chicharro et al., 2003).

Medicinal Chemistry : Research has been conducted on 4-nitroso-3-trifluoromethylpyrazoles and their derivatives, which show various biological activities like tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic properties. These findings suggest the potential of nitropyrazole derivatives in drug development (Burgart et al., 2020).

Mass-Spectrometric Analysis : The relationship between the structure of amino-1-methylnitropyrazoles and their fragmentation under electron impact has been established, offering insights into the chemical behavior of these compounds (Perevalov et al., 1985).

Chemical Synthesis : Various methods for synthesizing nitropyrazole derivatives have been explored, contributing to advancements in organic synthesis and potential applications in different industrial sectors (Fiamegos et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, “3-Amino-1-methyl-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

将来の方向性

Nitrated-pyrazole-based energetic compounds have attracted wide publicity in the field of energetic materials due to their high heat of formation, high density, tailored thermal stability, and detonation performance . Future research directions include the development of potential candidates of castable explosives, exploration of novel insensitive high energy materials, search for low-cost synthesis strategies, high efficiency, and green environmental protection .

特性

IUPAC Name |

1-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPXGQVBSCIPET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2726948.png)

![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2726956.png)

![(E)-methyl 3-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2726959.png)

![6-Ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylquinoline](/img/structure/B2726966.png)